异孕烷-3α,20β-二醇

描述

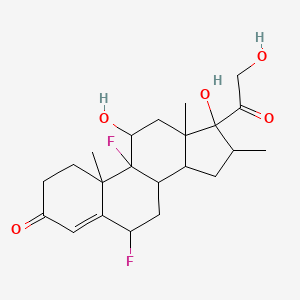

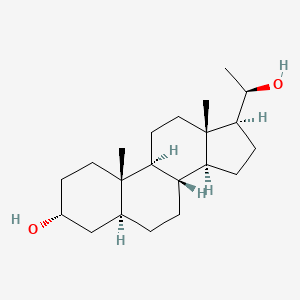

Allopregnane-3alpha,20beta-diol, also known as 5α-pregnane-3α,20α-diol, is an endogenous metabolite of progesterone and allopregnanolone . It is an isomer of pregnanediol (5β-pregnan-3α,20α-diol) . The molecular formula is C21H36O2 .

Synthesis Analysis

Allopregnane-3alpha,20beta-diol can be synthesized by hydrogenation of progesterone . Other methods include catalytic hydrogenation of epiallopregnane-3-ol-20-one and reduction of 5a-pregn-1-ene-3,20-dione with lithium aluminum hydride .Molecular Structure Analysis

The IUPAC Standard InChI for Allopregnane-3alpha,20beta-diol is InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16-,17+,18-,19-,20-,21+/m1/s1 .Physical And Chemical Properties Analysis

Allopregnane-3alpha,20beta-diol has a molecular weight of 320.51 . Its percent composition is C 78.69%, H 11.32%, O 9.98% . It forms needles from acetone and has a melting point of 207-209° .科学研究应用

神经甾体调节和 GABA 受体相互作用

异孕烷-3α,20β-二醇,也称为异孕烷醇酮,是一种神经甾体,以其与 GABA A 型受体氯离子通道复合物的相互作用而闻名,增强 GABA 的作用。它与包括经前综合征、焦虑症和记忆力减退在内的多种疾病有关。研究探索了异孕烷醇酮和其他 3β-类固醇对 GABA 介导的氯离子摄取的调节作用,揭示了它们在异孕烷醇酮存在的情况下正向和负向调节 GABA(A) 受体活性的潜力 (Strömberg 等,2006)。

生物合成和酶活性

异孕烷醇酮的生物合成涉及 5α-二氢孕酮 (5α-DHP) 的还原,该过程由 3α-羟基类固醇脱氢酶 (3α-HSD) 催化。研究集中于表征人 3α-HSD 催化的异孕烷醇酮形成的动力学,深入了解该酶的作用以及各种分子对其活性的影响 (Trauger 等,2002)。

在妊娠和分娩中的作用

在怀孕期间,包括异孕烷醇酮在内的神经活性孕烷醇酮异构体的水平会发生显着变化。这些变化,特别是不同异构体及其结合物之间的比率,已被研究以了解其在稳定妊娠和影响分娩时间中的潜在作用 (Pařízek 等,2005)。

在神经系统疾病中的治疗潜力

异孕烷醇酮已显示出促进神经发生的希望,无论是在体外还是在体内。其作为神经退行性疾病(特别是阿尔茨海默病)治疗剂的潜力已被探索,研究表明它具有增加神经祖细胞增殖和诱导有丝分裂特异性基因表达的能力 (Brinton 和 Wang,2006)。

癫痫和癫痫发作调节

研究还深入探讨了异孕烷醇酮和相关神经甾体对癫痫样活动的影响,研究结果表明它们通过与 GABA(A) 受体的相互作用在调节癫痫易感性中发挥作用。异孕烷醇酮及其异构体对癫痫模型的不同影响突出了它们在中枢神经系统中作用的复杂性 (Salazar 等,2003)。

作用机制

生化分析

Biochemical Properties

Allopregnane-3alpha,20beta-diol plays a significant role in various biochemical reactions. It functions as a ligand for certain nuclear receptors, influencing the transcription of specific genes involved in various biological pathways . The compound interacts with intracellular receptors, leading to the activation or repression of target genes, thereby impacting cellular functions .

Cellular Effects

The effects of Allopregnane-3alpha,20beta-diol on various types of cells and cellular processes are profound. By interacting with intracellular receptors, it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Allopregnane-3alpha,20beta-diol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are complex and involve a series of biochemical reactions and pathways.

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Allopregnane-3alpha,20beta-diol is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of Allopregnane-3alpha,20beta-diol within cells and tissues are complex processes that involve various transporters and binding proteins. These processes can affect the compound’s localization or accumulation within cells .

Subcellular Localization

Factors such as targeting signals or post-translational modifications may direct the compound to specific compartments or organelles .

属性

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15-,16+,17-,18+,19+,20+,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYQTGBBEZQBGO-HZCKZVNYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306469 | |

| Record name | (3α,5α,20R)-Pregnane-3,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

566-57-4 | |

| Record name | (3α,5α,20R)-Pregnane-3,20-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopregnane-3alpha,20beta-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3α,5α,20R)-Pregnane-3,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLOPREGNANE-3.ALPHA.,20.BETA.-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W3FD26217 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone](/img/structure/B3061061.png)